N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-3-1-2-4-16(15)20-17(22)21-11-7-14(8-12-21)23-13-5-9-19-10-6-13/h1-6,9-10,14H,7-8,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCUYKTUGHDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the pyridin-4-yloxy group: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with a pyridine derivative.
Attachment of the 2-chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: As a potential therapeutic agent for treating neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide would depend on its specific molecular targets. It might interact with receptors or enzymes in the central nervous system, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperidine Carboxamides with Aryl Substituents
- AMRI-59 (N-(3-acetylphenyl)-4-(biphenyl-4-ylmethyl)piperidine-1-carboxamide): Features a biphenylmethyl group at the 4-position and an acetylphenyl substituent. This compound is reported to target kinase pathways .
- Compound 5 (N-(2-methylphenyl)-4-(2-aminoethyl)piperidine-1-carboxamide): Differs in the 4-position substituent (aminoethyl vs. pyridinyloxy) and aryl group (2-methylphenyl vs. 2-chlorophenyl). The aminoethyl chain introduces basicity, which could influence solubility and ionic interactions in biological systems. Synthesized in 98% yield, this compound highlights efficient synthetic routes for piperidine carboxamides .
Pyridinyloxy-Containing Analogues
- PF3845 (4-(3-[5-(trifluoromethyl)pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide): Shares a pyridinyloxy moiety but includes a trifluoromethyl group and benzyl linker. The trifluoromethyl group enhances metabolic resistance, while the benzyl spacer may alter binding kinetics. This compound is noted as an enzyme inhibitor .
- AZD5363 (N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide): Contains a pyrrolopyrimidine group instead of pyridinyloxy, with a 4-chlorophenyl substituent.
Physicochemical and Pharmacological Properties
The table below summarizes key structural and functional differences:
Biological Activity
N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chlorophenyl group and a pyridin-4-yloxy moiety. These structural components contribute to its pharmacological properties, influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to modulation of biochemical pathways involved in disease processes.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signal transduction pathways relevant in neurological disorders.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of caspase activity and cell cycle arrest.
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies reveal:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The compound exhibits bactericidal effects, likely due to disruption of bacterial cell membranes.
3. Analgesic and Anti-inflammatory Effects
Preclinical studies suggest that this compound may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. Its efficacy was assessed using animal models where it significantly reduced pain responses comparable to standard analgesics.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, this compound demonstrated potent cytotoxicity against MCF-7 cells, with mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . The findings indicated a promising therapeutic index for breast cancer treatment.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential against various pathogens showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .
Comparative Analysis
When compared to similar compounds like N-(2-chlorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide, this compound exhibits enhanced selectivity and potency against specific targets due to the unique substitution pattern on the piperidine ring.
| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| This compound | 12.5 | 32 |
| N-(2-chlorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide | 15 | 64 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(2-chlorophenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of substituted pyridine and piperidine precursors. A representative protocol involves coupling 4-(pyridin-4-yloxy)piperidine with 2-chlorophenyl isocyanate in dichloromethane under basic conditions (e.g., NaOH) to form the carboxamide bond . Similar piperidine-based syntheses often employ nucleophilic substitution or amidation steps, as seen in structurally related compounds (e.g., O-1302 derivatives) .
- Critical Considerations : Monitor reaction progress via TLC or HPLC, and optimize pH to minimize side products. Post-synthesis purification via column chromatography (silica gel, gradient elution) is recommended.
Q. How should the compound’s purity and structural integrity be validated?
- Analytical Techniques :
- Purity : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as standardized for pyridinecarboxamide analogs .
- Structural Confirmation : Use - and -NMR to verify substituent positions and amide bond formation. X-ray crystallography (e.g., monoclinic system, space group P21/c) can confirm the chair conformation of the piperidine ring and intermolecular hydrogen bonding patterns .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4) with <5% organic modifiers. Piperidine-carboxamides often exhibit better solubility in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies under varying pH (1–12), temperature (4–40°C), and light exposure. Monitor via UV-Vis spectroscopy for absorbance shifts indicative of degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
Core Modifications : Synthesize derivatives with substitutions on the pyridine (e.g., 3-fluoro, 5-methyl) or piperidine (e.g., 3-carboxylate) moieties to assess impact on target binding .
Biological Profiling : Test analogs against kinase panels (e.g., Akt, ROCK) to quantify selectivity. Use IC values and co-crystallization (e.g., with Akt kinase) to map critical binding interactions .
- Case Study : AZD5363, a pyrrolopyrimidine-based Akt inhibitor, demonstrated enhanced selectivity via fluorophenyl substitutions, highlighting the importance of steric and electronic effects .
Q. How to resolve contradictions in reported biological activity across studies?
- Root-Cause Analysis :
- Assay Variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and incubation times to minimize discrepancies.
- Metabolic Interference : Evaluate metabolite formation (e.g., cytochrome P450-mediated oxidation) using liver microsomes .
Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies?
- PK Design :
- Administer via oral gavage (10–100 mg/kg) in rodent models. Collect plasma at timed intervals for LC-MS/MS quantification. Calculate AUC, , and bioavailability .
- PD Endpoints :
- Measure downstream biomarkers (e.g., phosphorylated Akt in tumor biopsies) to correlate exposure with target engagement .
Q. How to address low target engagement despite high in vitro potency?
- Potential Solutions :
- Improve blood-brain barrier penetration (if applicable) via prodrug strategies or logP optimization .
- Assess protein binding (e.g., serum albumin) using equilibrium dialysis to adjust free drug concentrations .
Data Contradiction Analysis
Q. How to reconcile divergent crystallographic data vs. computational docking predictions?
- Resolution Workflow :
Re-examine crystallization conditions (e.g., solvent polarity, temperature) to ensure native conformation preservation .
Validate docking parameters (force fields, water models) against high-resolution crystal structures (e.g., COD entry 2230670) .
- Example : Discrepancies in piperidine ring puckering (chair vs. boat) may arise from crystal packing forces, necessitating molecular dynamics simulations .
Q. Why do in vitro IC values fail to predict in vivo efficacy?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
